molecular formula C15H19F2N3O B4610542 N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

Cat. No.: B4610542
M. Wt: 295.33 g/mol
InChI Key: OPYRJZYOMYNJQF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C15H19F2N3O and its molecular weight is 295.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.14961856 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity and Coordination Complexes

  • Research has shown that pyrazole-acetamide derivatives can be synthesized and characterized, leading to the formation of coordination complexes with metals like Co(II) and Cu(II). These complexes have been analyzed for their antioxidant activity, suggesting potential applications in combating oxidative stress through their significant antioxidant properties (Chkirate et al., 2019).

Crystal Structure Analysis

  • Studies on C,N-disubstituted acetamides, including crystal structure analysis via hydrogen bonding and other intermolecular interactions, provide insights into the molecular arrangement and potential for designing materials with specific physical properties (Narayana et al., 2016).

Synthesis and Characterization

  • The synthesis and characterization of compounds similar to the specified acetamide have been detailed, showing the process of coupling reactions and crystallization, contributing to the knowledge base for synthesizing novel compounds with potential biological or material applications (Nayak et al., 2014).

Antimicrobial Agents

  • New heterocyclic compounds incorporating antipyrine moiety, synthesized through the modification of acetamide derivatives, have shown promising biological activity against various microorganisms. This indicates potential applications in the development of new antimicrobial agents (Aly et al., 2011).

Properties

IUPAC Name

2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O/c16-11-3-4-14(13(17)8-11)18-15(21)10-19-6-7-20-5-1-2-12(20)9-19/h3-4,8,12H,1-2,5-7,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYRJZYOMYNJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 4
N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 5
N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
Reactant of Route 6
N-(2,4-difluorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.